molecular formula C10H13FO B7995871 2-(3-Fluoro-2-methylphenyl)propan-2-ol

2-(3-Fluoro-2-methylphenyl)propan-2-ol

Cat. No.: B7995871
M. Wt: 168.21 g/mol
InChI Key: CGANATQFVFUQPZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated derivative of phenylpropanol, characterized by the presence of a fluorine atom and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 2-(3-Fluoro-2-methylphenyl)propan-2-one.

    Reduction: 2-(3-Fluoro-2-methylphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)propan-2-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-methylphenyl)propan-2-ol
  • 2-(3-Fluoro-4-methylphenyl)propan-2-ol
  • 2-(3-Chloro-2-methylphenyl)propan-2-ol

Uniqueness

2-(3-Fluoro-2-methylphenyl)propan-2-ol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Biological Activity

2-(3-Fluoro-2-methylphenyl)propan-2-ol is an organic compound that has garnered attention for its potential biological activities. Characterized by a fluorine atom on a substituted aromatic ring, this compound's interactions with biological systems may offer insights into its therapeutic applications. This article compiles various research findings, case studies, and biochemical analyses to explore the biological activity of this compound.

Target Interactions

Research indicates that compounds similar to this compound often interact with neurotransmitter systems and enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in neurotransmission, potentially affecting various cellular functions.

Biochemical Pathways

The compound's interaction with biological targets likely involves multiple pathways. Alcohols, in general, can act as weak acids, influencing enzyme activity and cellular signaling. The specific pathways affected by this compound require further investigation to elucidate its precise mechanisms of action .

Antimicrobial and Anti-inflammatory Properties

Preliminary studies have indicated that this compound may possess antimicrobial and anti-inflammatory properties. These findings suggest potential applications in treating infections and inflammatory conditions .

Case Studies

  • Neurotransmitter Interaction : A study investigated the compound's effect on neurotransmitter receptors, indicating that it may enhance or inhibit receptor activity, thereby influencing neurological pathways.
  • Cell Proliferation : In vitro experiments demonstrated that varying concentrations of the compound could alter cell proliferation rates in specific cancer cell lines, suggesting potential anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds are typically well absorbed through the gastrointestinal tract and exhibit distribution patterns consistent with water solubility. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for evaluating its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-(3-Chloro-2-methylphenyl)propan-2-olC10H13ClOChlorine atom instead of fluorine
2-(5-Bromo-2-methylphenyl)propan-2-olC10H13BrOBromine atom introduces different reactivity
3-(3-Fluoro-4-methylphenyl)propan-1-olC10H13FODifferent position of the fluorine substituent

This table highlights how variations in halogen substitution can affect biological activity and chemical reactivity.

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7-8(10(2,3)12)5-4-6-9(7)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGANATQFVFUQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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